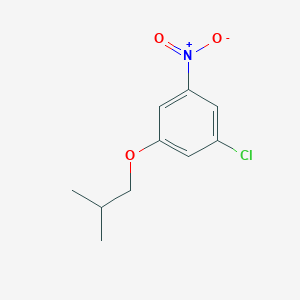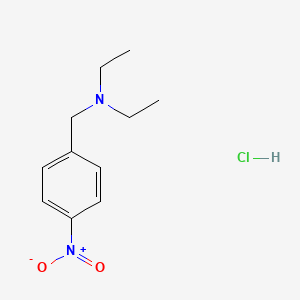
2-Butoxy-1,3-dichloro-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-1,3-dichloro-5-nitrobenzene is an organic compound with the molecular formula C10H11Cl2NO3. It is a derivative of benzene, characterized by the presence of butoxy, dichloro, and nitro functional groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-1,3-dichloro-5-nitrobenzene typically involves the nitration of 2-butoxy-1,3-dichlorobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxy-1,3-dichloro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the compound susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Butoxy-1,3-dichloro-5-nitrobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Butoxy-1,3-dichloro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The butoxy group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butoxy-1,3-dichlorobenzene
- 2-Butoxy-1,3-dichloro-4-nitrobenzene
- 2-Butoxy-1,4-dichloro-5-nitrobenzene
Uniqueness
2-Butoxy-1,3-dichloro-5-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of both electron-withdrawing (nitro) and electron-donating (butoxy) groups on the benzene ring provides a balance that can be exploited in various chemical reactions and industrial processes .
Propiedades
IUPAC Name |
2-butoxy-1,3-dichloro-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3/c1-2-3-4-16-10-8(11)5-7(13(14)15)6-9(10)12/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCWGWHTIQGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(4-Nitrophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B8028575.png)

